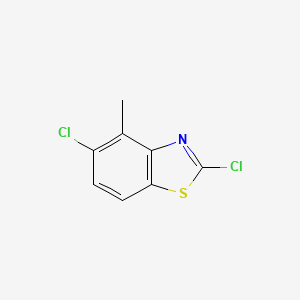

2,5-Dichloro-4-methyl-1,3-benzothiazole

Descripción

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole and its derivatives are cornerstone structures in numerous scientific fields. Their versatile nature stems from a bicyclic system that is both stable and amenable to various chemical modifications. wikipedia.org This structural versatility has led to their widespread investigation and application.

In medicinal chemistry, the benzothiazole nucleus is a privileged scaffold, forming the core of compounds with a broad spectrum of biological activities. pcbiochemres.combenthamscience.com Researchers have extensively explored benzothiazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. pcbiochemres.comijsrst.comfrontiersin.org The ability to modify the benzothiazole structure at various positions allows for the fine-tuning of its pharmacological profile, making it a focal point in the development of new therapeutic agents. ijsrst.comresearchgate.net For example, substitutions at the C-2 and C-6 positions have been shown to be particularly important for a variety of biological activities. benthamscience.combenthamscience.com The antitumor properties of certain 2-(4-aminophenyl)benzothiazoles have been a significant area of research. nih.gov

Beyond pharmaceuticals, benzothiazole derivatives are integral to materials science. They are used as vulcanization accelerators in the rubber industry, as antioxidants, and as intermediates for dyes. ijper.orgmdpi.com Their unique fluorescent properties also make them valuable in the development of imaging reagents and electroluminescent devices. mdpi.com

Structural Characteristics and Electronic Configuration of 2,5-Dichloro-4-methyl-1,3-benzothiazole

The molecular structure of this compound is defined by a benzothiazole core with specific substitutions. The key structural features include a planar bicyclic system composed of a benzene (B151609) ring fused to a five-membered 1,3-thiazole ring containing sulfur and nitrogen atoms. wikipedia.org In this particular derivative, a methyl group is attached at the 4-position and chlorine atoms are at the 2- and 5-positions of the benzothiazole ring system.

| Property | Value |

| CAS Number | 887204-62-8 |

| Molecular Formula | C₈H₅Cl₂NS |

| Molecular Weight | 218.11 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Data sourced from Sigma-Aldrich.

Historical Context and Evolution of Substituted Benzothiazole Research

The history of benzothiazole research dates back to the late 19th century. The first synthesis of a benzothiazole compound was reported in 1887 by A.W. Hofmann. pcbiochemres.comijper.org These early investigations laid the groundwork for a vast field of study. The primary and most established methods for synthesizing the benzothiazole skeleton involve the condensation reactions of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. ijper.orgmdpi.com

Over the decades, research into substituted benzothiazoles has evolved significantly. Initial work focused on fundamental synthesis and characterization. However, with the discovery of their diverse applications, particularly in the mid-20th century, research expanded into structure-activity relationship (SAR) studies. nih.govontosight.ai Scientists began to systematically modify the benzothiazole scaffold to understand how different substituents at various positions influence its chemical and biological properties. benthamscience.com

The development of modern analytical and computational techniques has further propelled the field. Advanced spectroscopic methods allow for detailed structural elucidation, while computational chemistry provides insights into the electronic properties and potential reactivity of these molecules. frontiersin.orgscirp.org Contemporary research continues to explore novel synthetic methodologies, including green chemistry approaches, to create diverse libraries of benzothiazole derivatives for screening in various applications, from drug discovery to materials science. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGBUWXKYQBBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365958 | |

| Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887204-62-8 | |

| Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,5 Dichloro 4 Methyl 1,3 Benzothiazole and Its Analogs

Cyclization Reactions for Benzothiazole (B30560) Core Formation

The construction of the benzothiazole nucleus is the foundational step in the synthesis of its derivatives. Various cyclization reactions have been developed to efficiently form this bicyclic heteroaromatic system.

Condensation-Based Methodologies (e.g., 2-aminothiophenol (B119425) with carbonyl compounds)

One of the most prevalent and versatile methods for synthesizing the benzothiazole core is the condensation reaction between 2-aminothiophenols and various carbonyl-containing compounds. geeksforgeeks.org This approach typically involves the reaction of a 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. nih.gov

The reaction with aldehydes is particularly common, where a 2-aminothiophenol reacts with an aldehyde in the presence of an oxidizing agent or catalyst to yield a 2-substituted benzothiazole. nih.gov A plausible mechanism involves the initial formation of a Schiff base (imine) between the amino group of the 2-aminothiophenol and the carbonyl group of the aldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent oxidation or aromatization yields the benzothiazole product. A variety of catalysts, including H₂O₂/HCl, ammonium (B1175870) chloride, and various metal complexes, have been employed to promote this reaction, often under mild conditions and with high yields. nih.gov

The condensation can also be performed with ketones, carboxylic acids, and acyl chlorides to introduce different substituents at the 2-position of the benzothiazole ring. For instance, the reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the initial amide formation followed by cyclization.

| Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol and Benzaldehyde | H₂O₂/HCl, Ethanol (B145695), Room Temp | 2-Phenylbenzothiazole | Excellent | nih.gov |

| 2-Aminothiophenol and Benzaldehyde | NH₄Cl, Methanol/Water, Room Temp | 2-Phenylbenzothiazole | High | nih.gov |

| 2-Aminothiophenol and Aryl Aldehydes | SnP₂O₇, 8-35 min | 2-Arylbenzothiazoles | 87-95% | geeksforgeeks.org |

Intramolecular Cyclization Approaches (e.g., thioformanilides)

An alternative and powerful strategy for the formation of the benzothiazole core is through the intramolecular cyclization of appropriately substituted precursors, such as thioformanilides (also known as thiobenzanilides). researchgate.net This method involves the formation of a C-S bond between the sulfur atom of the thioamide and an ortho-position on the aniline (B41778) ring.

This type of cyclization is often promoted by oxidizing agents which facilitate a radical-mediated pathway. Reagents like potassium ferricyanide (B76249) (Jacobsen cyclization), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and hypervalent iodine reagents have been successfully used to induce these cyclizations. researchgate.net For example, the use of DDQ in dichloromethane (B109758) at room temperature provides a mild and efficient route to various 2-arylbenzothiazoles from their corresponding thioformanilides in high yields. researchgate.net These methods offer a high degree of flexibility as the substituents on both the aniline and the benzoyl parts of the thioformanilide can be varied to produce a wide range of substituted benzothiazoles.

| Precursor | Reagent/Conditions | Product | Yield (%) | Reference |

| Thioformanilides | DDQ, CH₂Cl₂, Room Temp | 2-Arylbenzothiazoles | High | researchgate.net |

| Phenolic Azomethines | Dess-Martin periodinane (DMP) | Substituted Benzothiazoles | - | researchgate.net |

| o-Iodothiobenzanilide derivatives | Pd/C, Room Temp | 2-Substituted Benzothiazoles | High | researchgate.net |

Regioselective Functionalization Techniques

Achieving the specific substitution pattern of 2,5-dichloro-4-methyl-1,3-benzothiazole necessitates highly regioselective functionalization methods. The precise placement of the two chlorine atoms and the methyl group is typically accomplished through the synthesis of a strategically substituted precursor prior to the formation of the benzothiazole ring, rather than by direct functionalization of the parent benzothiazole.

Controlled Halogenation Strategies for Dichloro-Substitution

The introduction of chlorine atoms at the C2 and C5 positions is a key challenge. The chlorine at the C5 position is generally incorporated by starting with a pre-halogenated aniline derivative. For instance, the synthesis could commence with 4-chloro-3-methylaniline (B14550). This precursor ensures the methyl group is at the future 4-position and a chlorine atom is at the future 5-position of the benzothiazole ring.

The introduction of the second chlorine atom at the C2 position can be achieved at a later stage. A common strategy involves the formation of a 2-amino-5-chloro-4-methylbenzothiazole intermediate. The 2-amino group can then be converted to a chloro group via a Sandmeyer reaction. geeksforgeeks.orgnih.govwikipedia.orgbyjus.com This classic transformation involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride solution to yield the 2-chloro-substituted benzothiazole. geeksforgeeks.orgnih.govwikipedia.orgbyjus.com This two-step approach allows for the controlled and regioselective introduction of both chlorine atoms.

Plausible Synthetic Route for Dichloro-Substitution:

Formation of 2-Amino-5-chloro-4-methylbenzothiazole: Reaction of 4-chloro-3-methylaniline with potassium thiocyanate (B1210189) and bromine.

Sandmeyer Reaction: Diazotization of the 2-amino intermediate followed by treatment with CuCl to replace the amino group with chlorine.

| Reaction Step | Reagents | Purpose | Reference |

| Diazotization | NaNO₂, HCl | Forms diazonium salt from 2-amino group | geeksforgeeks.orgnih.govwikipedia.orgbyjus.com |

| Chlorination | CuCl | Replaces diazonium group with chlorine | geeksforgeeks.orgnih.govwikipedia.orgbyjus.com |

Directed Methylation Methodologies

The regioselective placement of the methyl group at the C4 position is most effectively achieved by selecting a starting material that already contains the methyl group in the desired location. A suitable and commercially available starting material for the synthesis of this compound would be 3-methyl-4-chloroaniline. In this precursor, the methyl group is positioned ortho to the amino group and meta to the chloro group, which will ultimately direct it to the C4 position of the benzothiazole ring system after cyclization.

The synthesis of such precursors often involves standard aromatic chemistry techniques, such as the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent halogenation or other functional group interconversions. The control of regioselectivity in these initial steps is crucial for the successful synthesis of the final target compound. By embedding the methyl group in the starting aniline, the need for a direct and potentially unselective methylation of the benzothiazole core is circumvented.

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally friendly and sustainable processes. nih.gov These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and the development of reusable catalysts.

One significant area of development is the use of water or other green solvents like ethanol in condensation reactions, replacing hazardous organic solvents. nih.gov For example, the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been successfully carried out in aqueous media. nih.gov

The use of catalysts that can be easily recovered and reused is another cornerstone of green benzothiazole synthesis. Heterogeneous catalysts, such as SnP₂O₇, have been shown to be effective in promoting condensation reactions and can be recycled multiple times without a significant loss of activity. geeksforgeeks.org Furthermore, metal-free catalytic systems are being explored to avoid the environmental impact associated with heavy metals. nih.gov

Energy efficiency is addressed through the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov One-pot, multi-component reactions are also being developed, which improve atom economy and reduce waste by minimizing the number of synthetic steps and purification procedures. The use of CO₂ as a renewable C1 source for the synthesis of the benzothiazole core is another innovative green approach, often utilizing hydrosilanes as reducing agents. rsc.org

| Green Chemistry Approach | Example | Benefit | Reference |

| Use of Green Solvents | Reaction in methanol-water mixture | Reduced use of hazardous organic solvents | nih.gov |

| Reusable Catalysts | SnP₂O₇ in condensation reactions | Catalyst can be recovered and reused | geeksforgeeks.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times and energy consumption | nih.gov |

| Renewable Feedstocks | Cyclization using CO₂ | Utilizes a renewable C1 source | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds like benzothiazoles. The application of microwave irradiation aligns with the principles of green chemistry by minimizing solvent usage and energy consumption.

One-pot syntheses of benzothiazole and benzoxazole (B165842) libraries have been successfully achieved through the phenyliodine(III) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminothiophenols with various aldehydes under microwave irradiation. This method provides the desired products in good to excellent yields in a significantly shorter time frame, typically around 15 minutes. Similarly, the synthesis of 2-alkyl-6-nitrobenzothiazoles and other derivatives has been accomplished efficiently under microwave activation. The reaction of 2-aminothiophenol with aromatic aldehydes in ethanol is another example where microwave irradiation drastically reduces the reaction time and improves yields, making it a superior method to conventional heating.

The benefits of this approach are highlighted in the following examples of benzothiazole synthesis:

| Reactants | Conditions | Product Class | Key Advantages |

| 2-Aminothiophenols + Aldehydes | PIFA, Microwave (15 min) | Benzothiazole Library | Good to excellent yields, rapid synthesis. |

| 2-Aminothiophenol + Hydroxy Aromatic Aldehydes | Ethanol, Microwave | Hydroxy-phenyl Benzothiazoles | ~25x reduction in reaction time, 12-20% increase in yield vs. conventional methods. |

| 2-Chloromethyl-6-nitrobenzothiazole + Benzenesulfinic Acid Anions | Water, Microwave | Sulfonylmethylbenzothiazoles | Simple, fast, inexpensive, and eco-friendly process. |

| 2-Amino-6-substituted-benzothiazoles + Benzaldehyde | Anhydrous Ethanol, Microwave (1-1.5 min) | 2-Benzylidenoimino-6-substituted-benzothiazoles | Reaction time reduced from 4-6 hours to minutes with improved yields. |

These protocols demonstrate the versatility and efficiency of microwave-assisted synthesis for accessing a wide range of substituted benzothiazoles, which could be adapted for the specific synthesis of this compound.

Catalyst-Free and Solvent-Free Reaction Conditions

In line with the growing emphasis on sustainable chemistry, catalyst-free and solvent-free reaction conditions have been developed for the synthesis of benzothiazole scaffolds. These methods reduce the environmental impact by eliminating the need for potentially toxic and expensive catalysts and organic solvents, while also simplifying product purification.

An oxidant-free and solvent-free synthesis of benzothiazoles has been achieved through a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids. This method represents a significant advancement in environmentally benign synthesis. Catalyst-free conditions have also been reported for the reaction of 2-aminobenzenethiols with α-keto acids, using water as the solvent, which allows for easy purification of the products through simple filtration. Furthermore, the synthesis of benzoimidazo[2,1-b]thiazole derivatives has been successfully carried out under catalyst-free conditions using 2,2,2-trifluoroethanol (B45653) (TFE) as the reaction medium at room temperature.

Aqueous Medium Synthesis

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and minimal environmental impact. The synthesis of benzothiazoles has been successfully adapted to aqueous media.

For instance, a simple, fast, and inexpensive microwave-irradiated reaction for the synthesis of new sulfonylmethylbenzothiazoles is conducted in water. Another approach involves the reaction of 2-aminobenzenethiol and formaldehyde (B43269) in water, in the presence of a catalytic amount of scandium triflate, to afford a high yield of benzothiazole. Efficient reactions between α-keto acids and 2-aminobenzenethiols have also been demonstrated under catalyst-free conditions using water as the sole solvent. Supramolecular nanoassemblies of an AIEE-ICT-active pyrazine (B50134) derivative have been shown to catalyze the synthesis of a variety of benzothiazoles in excellent yields under "metal-free" conditions in a mixed aqueous media.

Multi-Component Reactions and Tandem Processes for Benzothiazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Tandem processes, involving two or more consecutive reactions in a single pot, also streamline synthesis by avoiding the isolation of intermediates. These strategies are particularly attractive for the rapid construction of complex heterocyclic systems like fused benzothiazoles.

An example is the one-step multicomponent synthesis of 3-cyano-4-imino-2-methylthio-8-nitro-4H-pyrimido[2,1-b]benzothiazole derivatives. This reaction is achieved by heating a mixture of 2-amino-6-nitro benzothiazole and bis(methylthio)methylenemalononitrile with various amines or phenols in the presence of dimethylformamide (DMF). Similarly, novel thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation using a naturally occurring chitosan (B1678972) catalyst.

Tandem reactions have also been employed, such as the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide to produce 2-mercaptobenzothiazole (B37678) derivatives in good to excellent yields. These advanced synthetic strategies provide rapid access to diverse benzothiazole-containing molecules.

Solid-Supported Synthesis Methodologies for 2-Substituted Benzothiazoles

Solid-phase organic synthesis offers significant advantages, including simplified workup and purification procedures, and the potential for automation and combinatorial library generation. This methodology has been effectively applied to the synthesis of 2-substituted benzothiazoles.

A common approach involves immobilizing one of the reactants onto a solid support, such as a polymer resin. For example, a traceless solid-supported protocol for 2-aminobenzothiazoles has been developed using a carboxy-polystyrene resin. In this method, a resin-bound acyl-isothiocyanate is reacted with anilines, and the resulting thiourea (B124793) is cyclized to form the benzothiazole scaffold, which is then cleaved from the resin. Another strategy utilizes solid-supported reagents, such as poly[4-diacetoxyiodo]styrene (PDAIS), which facilitates the conversion of 2-aminothiophenol and an aldehyde into a 2-substituted benzothiazole at room temperature. The use of immobilized catalysts that can be easily recovered and reused further enhances the environmental and industrial appeal of these methods.

The table below summarizes key aspects of solid-phase benzothiazole synthesis:

| Method | Solid Support/Reagent | Reactants | Product Type | Reference |

| Traceless Synthesis | Carboxy-polystyrene resin | Resin-bound acyl-isothiocyanate, Anilines | 2-Aminobenzothiazoles | |

| Supported Reagent | Poly[4-diacetoxyiodo]styrene (PDAIS) | 2-Aminothiophenol, Aldehyde | 2-Substituted Benzothiazoles | |

| Peptide Synthesis Adaptation | Various resins | Resin-bound 2-N-acyl-aminobenzenethiols | 2-Substituted Benzothiazoles |

Stereoselective Synthesis of Chiral Benzothiazole Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis methods have been developed to produce chiral molecules containing the benzothiazole framework.

A notable example is the asymmetric synthesis of benzothiazolo-pyrimidinones through an N-heterocyclic carbene (NHC)-organocatalyzed regio- and stereoselective Mannich/lactamization domino reaction. This protocol, which reacts N-(benzothiazolyl)imines with α-chloroaldehydes, yields the desired products in moderate to good yields and with excellent stereoselectivities (up to >20:1 d.r. and 87–99% ee). While this specific example creates a fused chiral ring system, it demonstrates that the benzothiazole scaffold is compatible with reactions that generate stereocenters with high fidelity. The development of such methods is crucial for producing enantiomerically pure benzothiazole derivatives for pharmacological evaluation.

Reaction Mechanisms and Reactivity Studies of 2,5 Dichloro 4 Methyl 1,3 Benzothiazole

Nucleophilic Substitution Reactions at Aromatic Halogen Centers

The chlorine atoms attached to the benzothiazole (B30560) system, particularly the one at the 2-position, are susceptible to nucleophilic substitution. The electron-withdrawing nature of the thiazole (B1198619) ring activates the C-2 position towards attack by nucleophiles. This reactivity is a cornerstone for the synthesis of various 2-substituted benzothiazoles.

Research has demonstrated that 2-chlorobenzothiazoles can undergo transition-metal-free C-N coupling with primary amines to yield 2-aminobenzothiazoles. organic-chemistry.org This type of reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic C-2 carbon, displacing the chloride ion. While not specifically documented for 2,5-dichloro-4-methyl-1,3-benzothiazole, it is anticipated that the chlorine at the 2-position would be significantly more reactive than the chlorine at the 5-position on the benzene (B151609) ring due to the electronic influence of the adjacent sulfur and nitrogen atoms.

The general mechanism can be depicted as:

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the carbon atom bonded to the chlorine at the 2-position.

Intermediate Formation: A transient, negatively charged intermediate (a Meisenheimer-like complex) is formed.

Chloride Elimination: The chloride ion is eliminated, and the aromaticity of the thiazole ring is restored, yielding the substituted product.

The reactivity can be modulated by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzothiazole nucleus is directed by the combined electronic effects of the fused thiazole ring and the existing substituents on the benzene moiety. The thiazole ring itself is generally considered to be deactivating towards EAS due to the electronegativity of the nitrogen and sulfur atoms.

For this compound, the potential sites for electrophilic attack are the C-6 and C-7 positions. The directing effects of the substituents must be considered:

-Cl (at C-5): An ortho, para-director, but deactivating. It would direct incoming electrophiles to the C-6 position (ortho).

-CH₃ (at C-4): An ortho, para-director, and activating. It would direct incoming electrophiles to the C-6 position (para).

Fused Thiazole Ring: Deactivating, generally directing substitution to the benzene ring.

Oxidation Reactions of the Thiazole Heterocycle

The thiazole ring of benzothiazoles is susceptible to oxidation, which can lead to either N-oxide formation or, more drastically, oxidative ring-opening. scholaris.ca The sulfur atom is particularly prone to oxidation.

Studies using mild oxidants like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents have shown that benzothiazoles can undergo an oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.caresearchgate.netscholaris.cacdnsciencepub.com The proposed mechanism involves several steps:

Coordination: The magnesium in MMPP may act as a Lewis acid, coordinating to the thiazole nitrogen and increasing the electrophilicity of the C-2 position. scholaris.cacdnsciencepub.com

Nucleophilic Attack: A nucleophile, such as water, attacks the C-2 position, leading to the initial ring cleavage and the formation of a free thiol and an acyl amide. scholaris.cacdnsciencepub.com

Sulfur Oxidation: The resulting thiol is then oxidized by the peroxide to a sulfenic acid, then a sulfinic acid, and finally a sulfonic acid or its corresponding ester in an alcohol solvent. scholaris.caresearchgate.net

The metabolism of benzothiazole in biological systems also proceeds via oxidation, resulting in ring-cleavage products such as 2-methylmercaptoaniline and its further oxidized sulfinyl and sulfonyl derivatives. nih.govtandfonline.com Gas-phase oxidation by hydroxyl radicals has also been investigated, showing that substitution at the C-2 position influences reactivity and product formation. acs.org

| Reactant | Oxidizing Agent/System | Major Product(s) | Reference |

|---|---|---|---|

| Benzothiazole | Magnesium monoperoxyphthalate hexahydrate (MMPP) in Methanol | Methyl 2-formamidobenzenesulfonate | scholaris.ca |

| Benzothiazole | Guinea Pig (in vivo) | 2-Methylmercaptoaniline, 2-Methylsulphinylaniline, 2-Methylsulphonylaniline | nih.govtandfonline.com |

| 2-Methylbenzothiazole | OH radical (gas phase) | 2-Formyl-benzothiazole and n–OH–MeBTH adducts | acs.org |

Reduction Reactions and Dihydro Derivative Formation

The reduction of the benzothiazole ring system typically involves the C=N double bond of the thiazole moiety, leading to the formation of 2,3-dihydrobenzothiazoles, commonly known as benzothiazolines. These compounds are effective reducing agents in their own right, participating in organocatalytic transfer hydrogenation reactions where they donate a hydride and are converted back to the aromatic benzothiazole. acs.orgnih.gov

The reduction can be achieved through various methods, including catalytic hydrogenation. globethesis.com For instance, the synthesis of benzothiazole from 2-mercaptobenzothiazole (B37678) can be accomplished using hydrogen and a catalyst, demonstrating a reductive pathway. globethesis.com The stability of the aromatic benzothiazole means that the reduction to a benzothiazoline (B1199338) is a reversible process, with the equilibrium often favoring the oxidized, aromatic form. acs.org The use of 2-deuterated benzothiazoline in transfer hydrogenation reactions leads to the formation of α-deuterated amines, confirming the mechanism of hydride transfer from the benzothiazoline. nih.govacs.org

| Hydrogen Donor | Substrate | Product | Catalyst | Reference |

|---|---|---|---|---|

| Benzothiazoline | Ketimines | Chiral Amines | Chiral Phosphoric Acid | acs.orgnih.gov |

| 2-Deuterated Benzothiazoline | Ketimines | α-Deuterated Amines | Chiral Phosphoric Acid | nih.govacs.org |

Radical Cyclization Pathways Involving Benzothiazole Precursors

Many modern synthetic routes to the benzothiazole core structure rely on radical cyclization pathways. These methods often involve the intramolecular cyclization of precursors like thioformanilides or thiobenzanilides. indexcopernicus.commdpi.com For example, a practical method for synthesizing substituted benzothiazoles involves the intramolecular cyclization of thioformanilides using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a thiyl radical intermediate. indexcopernicus.com

Visible-light photoredox catalysis is another powerful tool for initiating these radical cyclizations. mdpi.com In these reactions, a photocatalyst, upon irradiation, can facilitate the formation of a sulfur-centered radical from a thioanilide precursor. This radical then undergoes intramolecular cyclization onto the aromatic ring, followed by an oxidation step to form the benzothiazole product. mdpi.comchemrxiv.org

Furthermore, benzothiazolines can serve as precursors for acyl radicals under direct photoexcitation, which can then participate in cascade radical cyclizations to form other complex heterocyclic structures. nih.govmdpi.com The photochemical reactions of related compounds, such as 2,2′-dithiobis(benzothiazole), produce benzothiazole-2-thiyl radicals upon photolysis, which can then undergo further reactions like addition to alkenes. rsc.org These studies highlight the accessibility of radical intermediates within the benzothiazole system.

Mechanistic Elucidation through Kinetic Monitoring and Isotopic Labeling

Understanding the intricate mechanisms of these reactions requires advanced analytical techniques. Kinetic monitoring is frequently used to determine reaction orders and rate constants, providing crucial evidence for proposed mechanistic steps. For instance, kinetic studies on the oxidation of benzothiazole derivatives by chloramine-T revealed a first-order dependence on both the oxidant and the substrate, and an inverse fractional order on the H+ concentration, allowing for the deduction of a plausible rate law and mechanism. nih.govresearchgate.net

Isotopic labeling is another indispensable tool for elucidating reaction pathways. wikipedia.orgresearchgate.net By replacing an atom at a specific position with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), chemists can trace the fate of that atom throughout a reaction. wikipedia.org For example, in the study of reduction reactions involving benzothiazoline, the use of 2-deuterated benzothiazoline definitively showed that the hydride is transferred from the C-2 position of the benzothiazoline to the substrate. nih.govacs.org While specific isotopic labeling studies on this compound are not widely reported, this technique could be applied to:

Confirm Nucleophilic Substitution Sites: By labeling the nucleophile, one could track its addition to the benzothiazole ring.

Elucidate Rearrangement Mechanisms: Isotopic labeling can distinguish between intramolecular and intermolecular processes.

Verify Hydrogen Transfer Pathways: As seen in the benzothiazoline studies, deuterium (B1214612) labeling is ideal for tracking hydride or hydrogen atom transfer steps in reduction or radical reactions. x-chemrx.com

These methods, combining kinetic data with the definitive evidence from isotopic tracers, are essential for building a complete and accurate picture of the reaction mechanisms governing the chemistry of this compound. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,5 Dichloro 4 Methyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds. While general IR spectra are available for other benzothiazole (B30560) derivatives, the specific experimental IR spectrum for 2,5-Dichloro-4-methyl-1,3-benzothiazole, detailing characteristic absorption bands (in cm⁻¹), has not been found in public databases or scientific articles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The expected molecular weight for this compound is 218.11 g/mol . However, published mass spectra showing the molecular ion peak (M+) and the characteristic fragmentation pattern resulting from the loss of substituents like chlorine or the methyl group are not available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in crystallographic databases. Such a study would be necessary to precisely determine its molecular geometry and packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The specific UV-Vis absorption spectrum for this compound, including the wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values, has not been documented in the available literature.

Fluorescence Properties and Quantum Yield Determinations

The photoluminescent behavior of benzothiazole derivatives is a subject of significant scientific interest due to their utility in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and materials science. The fluorescence characteristics of these compounds, such as emission wavelength and quantum yield, are intricately linked to their molecular structure, particularly the nature and position of substituents on the benzothiazole core. While direct experimental data on the fluorescence properties of this compound are not extensively available in the current body of scientific literature, an understanding of its probable photophysical behavior can be extrapolated from studies on structurally analogous compounds.

The substituents on the benzene (B151609) ring of the benzothiazole system—in this case, two chloro groups and one methyl group—are known to exert significant electronic effects that modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These effects, in turn, influence the absorption and emission characteristics of the molecule.

The methyl group (-CH₃) at the 4-position is an electron-donating group (EDG) which generally tends to increase the electron density of the aromatic system. This increase in electron density can lead to a destabilization of the HOMO, resulting in a smaller HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in both the absorption and emission spectra is often observed in methyl-substituted benzothiazoles when compared to the unsubstituted parent compound.

Given the presence of both an electron-donating methyl group and two electron-withdrawing chloro groups in this compound, its fluorescence properties will be a result of the interplay of these competing electronic effects. It is plausible that the compound would exhibit fluorescence in the visible region of the electromagnetic spectrum.

To provide a comparative context, the photophysical data of some substituted benzothiazole derivatives are presented in the tables below. These data illustrate the influence of different substituents on the absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φf).

| Compound Name | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Φf |

| 2-(4-methoxyphenyl)benzothiazole | 4-methoxy | Dichloromethane (B109758) | 335 | 395 | 0.85 |

| 2-(4-chlorophenyl)benzothiazole | 4-chloro | Dichloromethane | 320 | 375 | 0.60 |

| 2-(4-methylphenyl)benzothiazole | 4-methyl | Dichloromethane | 318 | 372 | 0.75 |

Table 1: Photophysical Data of Selected 2-Arylbenzothiazole Derivatives

| Compound Name | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Φf |

| 2-Phenylbenzothiazole | None | Cyclohexane | 305 | 355 | 0.55 |

| 6-Methyl-2-phenylbenzothiazole | 6-methyl | Cyclohexane | 312 | 362 | 0.65 |

| 5-Chloro-2-phenylbenzothiazole | 5-chloro | Cyclohexane | 315 | 368 | 0.45 |

Table 2: Photophysical Data of Substituted 2-Phenylbenzothiazole Derivatives

The determination of the precise fluorescence properties and quantum yield of this compound would necessitate dedicated experimental studies involving absorption and fluorescence spectroscopy. Such investigations would provide valuable insights into the structure-property relationships governing the photophysics of polysubstituted benzothiazoles.

Computational Chemistry and Theoretical Modeling of 2,5 Dichloro 4 Methyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgukm.my It is widely applied to benzothiazole (B30560) derivatives to understand their geometry, spectroscopic properties, and reactivity. scirp.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p), to optimize molecular structures and predict various electronic parameters. scirp.org These studies help in analyzing global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide insights into the kinetic stability and reactivity of the molecule. scirp.org

While comprehensive DFT data for 2,5-dichloro-4-methyl-1,3-benzothiazole is not specifically detailed in the available literature, the following table illustrates typical parameters obtained from such calculations for related benzothiazole compounds.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for Benzothiazole Derivatives (Note: This table is illustrative and based on general findings for the benzothiazole class, not specific to this compound)

| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|

| Benzothiazole (BTH) | 0.1652 | 0.1511 | 0.1375 |

| 2-mercaptobenzothiazole (B37678) | 0.1612 | 0.1479 | 0.1354 |

| 2-aminobenzothiazole | 0.1706 | 0.1197 | 0.0840 |

Data sourced from studies on general benzothiazole derivatives. scirp.org

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling the transition states and mapping the potential energy surface of a reaction pathway. This approach allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For heterocyclic compounds like benzothiazoles, DFT can be used to study cycloaddition reactions, substitutions, and other transformations. scirp.org By identifying the lowest energy pathway, researchers can predict the most likely products and optimize reaction conditions. Specific studies modeling the transition states and reaction pathways for this compound have not been identified in the surveyed literature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower reactivity. scirp.org For various benzothiazole derivatives, the distribution and energy of these orbitals have been calculated to explain their charge transfer characteristics and predict sites of electrophilic and nucleophilic attack. ukm.mynih.gov For instance, in some benzoylthiourea (B1224501) derivatives containing a benzothiazole moiety, the HOMO is often located on the benzothiazole part, while the LUMO is situated on the benzoylthiourea fragment. However, specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the reviewed scientific reports.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For flexible molecules, MD is employed to explore the conformational landscape and identify the most stable structures. biointerfaceresearch.comnih.gov In the context of drug design, MD simulations are crucial for understanding how a ligand like a benzothiazole derivative interacts with its biological target, such as a protein or DNA, and for assessing the stability of the resulting complex. biointerfaceresearch.comnih.gov These simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. Although MD simulations have been applied to various benzothiazole derivatives to study their interactions with targets like the p56lck enzyme and acetylcholinesterase, no specific MD studies focusing on the conformational analysis or intermolecular interactions of this compound were found. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net For benzothiazole derivatives, QSAR studies have been conducted to predict various activities, including anticancer and antimicrobial effects. biointerfaceresearch.comnih.govresearchgate.net These models are built using molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and validated statistically to ensure their predictive power. A validated QSAR model can significantly reduce the time and cost associated with drug discovery. There are currently no published QSAR models specifically developed for or including this compound to predict its biological efficacy.

Molecular Docking Studies for Molecular Target Interaction Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.comnih.govnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. wjarr.comresearchgate.net For the benzothiazole class of compounds, docking studies have been performed to investigate their binding modes with various enzymes and receptors, such as protein kinases, GABA-AT, and DNA. biointerfaceresearch.comnih.govwjarr.com These studies help identify key amino acid residues involved in binding and provide insights for designing derivatives with improved affinity and selectivity. While it is a standard method for evaluating potential biological targets, specific molecular docking studies for this compound are not reported in the available scientific literature.

Following molecular docking, the strength of the interaction between a ligand and a protein is often estimated by calculating the binding affinity, commonly expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values indicate a more stable ligand-protein complex and stronger binding. These predictions are crucial for prioritizing compounds for further experimental testing. For example, docking studies on certain benzothiazole derivatives have predicted their binding energies with various DNA topologies. nih.gov However, without specific docking studies on this compound, its binding affinities to any particular molecular target remain undetermined.

Identification of Key Amino Acid Residues in Binding Sites

Due to a lack of specific computational studies on this compound, this section will draw upon research conducted on structurally similar benzothiazole derivatives to infer potential binding interactions and key amino acid residues. Molecular docking and computational modeling are powerful tools used to predict and analyze the interactions between a small molecule, such as a benzothiazole derivative, and the binding site of a protein. These studies help in understanding the mechanism of action and in the design of more potent compounds.

The binding of benzothiazole derivatives to protein active sites is typically governed by a combination of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking. The specific amino acid residues involved in these interactions are crucial for the stability of the ligand-protein complex.

General Binding Patterns of Benzothiazole Derivatives:

Studies on various benzothiazole compounds have revealed common patterns of interaction with amino acid residues within the binding pockets of different enzymes and receptors.

Hydrogen Bonding: The nitrogen and sulfur atoms in the benzothiazole ring, as well as substituent groups, can act as hydrogen bond acceptors or donors. They frequently form hydrogen bonds with polar amino acid residues such as Asparagine (Asn), Glutamine (Gln), Glutamic acid (Glu), and the backbone amide groups of various residues. For instance, in a study of benzothiazole derivatives as potential anticonvulsant agents targeting the GABA-AT enzyme, hydrogen bond interactions were observed with residues like N-Glu109 and N-Asn110. wjarr.com

Hydrophobic Interactions: The bicyclic benzothiazole core is inherently hydrophobic and tends to interact with nonpolar amino acid residues. These interactions, including van der Waals forces and pi-alkyl interactions, are critical for the proper orientation and stabilization of the ligand within the binding site. Amino acids such as Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), and Proline (Pro) are often involved. Research on benzothiazole derivatives targeting dihydroorotase has highlighted the importance of strong hydrophobic interactions with residues at the entrance of the active site. nih.gov

Pi-Stacking and Aromatic Interactions: The aromatic nature of the benzothiazole ring system allows for pi-pi stacking or T-shaped interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions significantly contribute to the binding affinity. For example, the interaction of a benzothiazole derivative with lysozyme (B549824) showed aromatic pi-pi stacking edge-to-face interactions between the benzene (B151609) ring of the benzothiazole moiety and the aromatic amino acid residue TRP108. mdpi.com

Inferred Key Amino Acid Residencies for this compound:

Based on the general principles observed in related compounds, the binding of this compound to a hypothetical protein target would likely involve the following types of amino acid residues:

| Interaction Type | Key Amino Acid Residues (Examples) | Rationale for Interaction with this compound |

| Hydrogen Bonding | Asparagine (Asn), Glutamine (Gln), Serine (Ser), Threonine (Thr), Histidine (His) | The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met) | The methyl group and the dichlorinated benzene ring contribute to the hydrophobic character of the molecule, favoring interactions with nonpolar residues. |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | The chlorine atoms on the benzene ring can participate in halogen bonding, a specific type of noncovalent interaction with electron-donating atoms in the binding site. |

| Pi-Stacking/Aromatic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | The aromatic benzothiazole ring can engage in pi-pi stacking or T-shaped interactions with the aromatic side chains of these amino acids. |

Detailed Research Findings from Analogous Compounds:

A molecular docking study on a series of benzothiazole-thiazole hybrids as potent p56lck inhibitors for the treatment of cancer provided insights into their binding patterns within the ATP binding site of the protein kinase. biointerfaceresearch.com This study, along with others, helps to construct a plausible model for the interaction of substituted benzothiazoles.

Another investigation focusing on benzothiazole derivatives as antimicrobial agents identified key interactions with dihydroorotase. The modeling revealed the formation of hydrogen bonds with active site residues LEU222 or ASN44, and strong hydrophobic interactions involving the bulky thiazole and other ring systems at the entrance to the active site. nih.gov

Furthermore, the study of a 3-(2-Benzothiazolylthio)-propanesulfonic acid (BTS) interaction with lysozyme highlighted the predominance of aromatic, hydrophobic Van der Waals interactions. mdpi.com Specifically, an edge-to-face (T-shaped) π-π stacking interaction was identified between the benzene ring of the benzothiazole moiety and the TRP108 residue of the lysozyme receptor. mdpi.com Additionally, pi-alkyl interactions with ALA107 and ILE98 were noted to contribute to the stability of the complex. mdpi.com

These examples from the scientific literature, while not directly pertaining to this compound, provide a strong basis for predicting the types of amino acid residues that would be crucial for its binding to a protein target. The specific residues and the geometry of the interaction would, of course, depend on the unique topology and amino acid composition of the particular binding site.

Advanced Mechanistic Studies of Biological Activities and Molecular Interactions of Benzothiazole Derivatives

Mechanisms of Action at Specific Molecular Targets

The biological effects of benzothiazole (B30560) derivatives are mediated through a variety of mechanisms at the molecular level. These include direct interactions with enzymes and receptors, the generation of reactive oxygen species, interference with nucleic acid processes, and the modulation of cell signaling pathways, particularly those involved in programmed cell death.

Benzothiazole derivatives have been identified as potent inhibitors of a diverse range of enzymes, which is a primary mechanism for their therapeutic effects. The nature and position of substituents on the benzothiazole scaffold are critical in determining their inhibitory potency and selectivity. benthamscience.comproquest.com

Studies have shown that novel benzothiazole derivatives can significantly inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. nih.gov Similarly, certain derivatives function as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes targeted for pain management. nih.gov In the context of neurodegenerative diseases like Alzheimer's, benzothiazole compounds have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with some showing inhibitory activity in the nanomolar range. anadolu.edu.trresearchgate.netrsc.org

Other enzymes targeted by benzothiazole derivatives include dihydropteroate (B1496061) synthase (DHPS) in bacteria, making them potential antimicrobial agents. nih.govmdpi.com Some compounds have also shown inhibitory activity against DNA topoisomerase IIα, an enzyme crucial for DNA replication and a target for anticancer drugs. esisresearch.org Additionally, the chaperone protein Heat shock protein 90 (Hsp90) is another target, with some 2,6-disubstituted benzothiazoles demonstrating low micromolar antiproliferative activity by inhibiting its C-terminal domain. mdpi.com

Table 1: Enzyme Inhibition by Selected Benzothiazole Derivatives

| Derivative Class | Target Enzyme(s) | Inhibition Potency | Reference(s) |

|---|---|---|---|

| Amino acid conjugates | Carbonic Anhydrases (hCA II, hCA V) | Kᵢ values: 2.9 to 88.1 µM | nih.gov |

| Phenyl analogs | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) | Low nanomolar IC₅₀ values | nih.gov |

| Novel synthesized benzothiazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | IC₅₀ values: 23.4 nM (AChE), 40.3 nM (MAO-B) for compound 4f | anadolu.edu.trresearchgate.netrsc.org |

| Sulfonamide derivatives | Dihydropteroate Synthase (DHPS) | IC₅₀ value: 7.85 µg/mL for compound 16b | nih.gov |

Beyond enzyme inhibition, benzothiazole derivatives can modulate cellular activity by interacting with specific receptors. They can act as either antagonists, blocking the action of the natural ligand, or agonists, mimicking its effect.

For instance, newly synthesized 2-piperazinylbenzothiazole derivatives have been evaluated for their effects on serotonin (B10506) receptors. nih.gov Some of these compounds were found to be potent 5-HT3 receptor antagonists. nih.gov Notably, certain derivatives also displayed 5-HT4 receptor agonist properties, suggesting a potential application as gastrokinetic agents. nih.gov The benzothiazole moiety is also present in drugs that act as dopamine (B1211576) antagonists or inhibitors of monoamine oxidase, which are relevant for treating neuropsychiatric disorders like schizophrenia and bipolar disorder. wikipedia.org Furthermore, benzothiazolylquinoline conjugates have been identified as novel antagonists for the human A3 adenosine (B11128) receptor. tandfonline.com

Several studies indicate that a key mechanism for the anticancer activity of some benzothiazole derivatives is the induction of oxidative stress. researchgate.netnih.gov This involves increasing the intracellular levels of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂), which can damage cellular components and trigger cell death. researchgate.netijprajournal.comfrontiersin.org

Treatment of cancer cells with certain benzothiazole derivatives leads to elevated ROS levels, which in turn can cause DNA double-strand breaks and disrupt the mitochondrial membrane potential. researchgate.netnih.govresearchgate.net While some derivatives induce ROS to exert a cytotoxic effect, others have been investigated for their antioxidant properties. nih.govresearchgate.net These antioxidant derivatives can scavenge free radicals, potentially protecting cells from oxidative damage. ijprajournal.comresearchgate.net For example, some compounds have shown significant radical scavenging potential in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays. nih.govresearchgate.net Benzothiazole treatment has also been shown to modulate ROS metabolism by increasing the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). frontiersin.orgnih.gov

Benzothiazole derivatives can exert their biological effects, particularly their anticancer activity, by interfering with DNA-related processes. Some derivatives act as inhibitors of topoisomerases, enzymes that are essential for resolving topological problems during DNA replication, transcription, and repair. esisresearch.org By inhibiting human topoisomerase IIα, these compounds can introduce DNA damage, which subsequently triggers cell cycle arrest and apoptosis. esisresearch.org

The induction of ROS by benzothiazole derivatives is also linked to DNA damage. researchgate.net Elevated ROS levels can lead to DNA double-strand breaks, a severe form of DNA damage. researchgate.net This damage activates cellular DNA damage checkpoints, often leading to a halt in the cell cycle, for instance, at the G2/M phase, to allow for repair. researchgate.net If the damage is too extensive, it can trigger programmed cell death. esisresearch.org Additionally, certain antimicrobial benzothiazoles have been shown to induce leakage of DNA and proteins from fungal spores, suggesting a mechanism involving cell membrane disruption that leads to the loss of essential macromolecules. nih.gov

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Many studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org

This pathway is initiated by intracellular stress, such as the ROS generation and DNA damage previously discussed. researchgate.netnih.gov Key events include the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govfrontiersin.org This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.govfrontiersin.org Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. nih.govresearchgate.net Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, resulting in the characteristic morphological changes of apoptosis. nih.govnih.govresearchgate.netfrontiersin.org The activation of caspase-3 and -9, but not the extrinsic pathway initiator caspase-8, has been consistently observed in cancer cells treated with various benzothiazole derivatives. nih.govresearchgate.net

Table 2: Apoptotic Markers Modulated by Benzothiazole Derivatives

| Apoptotic Marker | Effect of Benzothiazole Treatment | Pathway | Reference(s) |

|---|---|---|---|

| Bcl-2, Bcl-xL | Downregulated | Intrinsic (Mitochondrial) | nih.govfrontiersin.org |

| Bax, Bad | Upregulated | Intrinsic (Mitochondrial) | nih.govnih.govfrontiersin.org |

| Cytochrome c | Released from mitochondria | Intrinsic (Mitochondrial) | nih.govfrontiersin.org |

| Caspase-9 | Activated | Intrinsic (Mitochondrial) | nih.govresearchgate.net |

| Caspase-3 | Activated/Cleaved | Common Execution | nih.govnih.govresearchgate.netfrontiersin.org |

Structure-Activity Relationship (SAR) Studies for Substituted Benzothiazoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzothiazole derivatives influences their biological activity. These studies reveal that substitutions at various positions on the benzothiazole ring system, particularly at the C2, C4, C5, and C6 positions, are critical for determining the potency and selectivity of these compounds. benthamscience.comproquest.commdpi.com

The C2 position is a common site for modification. benthamscience.comproquest.com For example, attaching phenyl or substituted phenyl groups at this position can confer anticancer, anti-inflammatory, and anticonvulsant properties. proquest.com The introduction of various amine-containing groups, such as piperidines, at the C2 position has been explored in the design of Hsp90 inhibitors. mdpi.com

Substitutions on the benzene (B151609) ring portion of the scaffold are also crucial. Halogen atoms like chlorine (-Cl) and fluorine (-F) at the C4 and C5 positions can enhance antibacterial or antifungal activity. proquest.com Specifically, a chloro group at the C4 position has been linked to antibacterial properties. proquest.com The presence of electron-withdrawing groups, such as trifluoromethyl, on aromatic rings attached to the main scaffold has been shown to be well-tolerated by target enzymes like sEH and FAAH. nih.govnih.gov For antimicrobial activity, substitutions at the C6 position, such as -OH, -COOH, or -SO₂NH₂, have been shown to be important. ijper.org The SAR for a series of antimicrobial agents found that 2,4-dichloro substitutions on a phenyl ring attached to a thiazolidinone moiety, which was in turn linked to the benzothiazole, resulted in good activity. ijper.org

These SAR studies provide a rational basis for the design of new derivatives. For a compound like 2,5-Dichloro-4-methyl-1,3-benzothiazole, the presence of chlorine atoms at C5 and a methyl group at C4 would be expected to significantly influence its biological profile based on these general principles. The chloro group at C5, for instance, is noted to increase potency in some contexts. proquest.com

Influence of Halogen (Chlorine) Substitution on Biological Reactivity

The introduction of halogen atoms, particularly chlorine, into the benzothiazole scaffold is a widely utilized strategy in medicinal chemistry to modulate the biological reactivity of the resulting derivatives. The presence and position of chlorine substituents can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile. researchgate.netresearchgate.net

An increase in lipophilicity is a common consequence of chlorination, which can enhance the ability of a compound to cross cellular membranes and access lipophilic domains within biological targets like proteins. researchgate.net The electronegativity of the chlorine atom also creates significant electronic effects, altering the electron density of the aromatic system. This can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the benzothiazole derivative and its target protein, potentially leading to stronger binding affinity. researchgate.net For instance, studies on various benzothiazole derivatives have shown that the presence of a chloro group can enhance antimicrobial and antifungal activities. ijper.org Specifically, a chloro group at the C2 position has been associated with elevated antifungal activity. ijper.org In other series, 6-chloro substitution has been a key feature in compounds showing significant anticancer activity by inhibiting signaling pathways. nih.gov The position of the chlorine atom is crucial; for example, substitutions at the 2,6-positions of a connected phenyl ring have demonstrated significant anticancer potential. nih.gov The strategic placement of chlorine atoms can prevent metabolic hydroxylation at that position, thereby increasing the compound's metabolic stability and in vivo half-life. researchgate.net

Impact of Methyl Group Position and Presence on Bioactivity

In some contexts, the addition of a methyl group can introduce favorable steric interactions that improve binding to a target enzyme or receptor. For example, in the development of DNA gyrase inhibitors, a 5-methyl group on a pyrrole (B145914) moiety attached to the benzothiazole scaffold was shown to have beneficial properties. nih.gov Conversely, the steric hindrance from a methyl group can also prevent a molecule from fitting into a binding pocket, thereby reducing or abolishing its activity. The electron-donating effect of the methyl group can modulate the electronic landscape of the benzothiazole ring system, which may be crucial for certain receptor interactions. acs.org Studies have indicated that the nature and position of substituents on the benzothiazole moiety strongly affect its properties and biological activity. nih.gov For example, C-2 methylation of benzothiazoles is a synthetic route to produce derivatives with potential pharmacological activity. nih.gov

Role of Benzothiazole Core Substituents on Pharmacological Profiles

The pharmacological profile of a benzothiazole derivative is a direct consequence of the collective contributions of its various substituents. The interplay between electron-withdrawing groups like chlorine and electron-donating groups like methyl, along with their specific positions on the benzothiazole core, fine-tunes the molecule's activity, selectivity, and pharmacokinetic properties. ijper.orgnih.gov

Structure-activity relationship (SAR) studies consistently demonstrate that the type, number, and location of substituents are critical. For instance, hydrophobic moieties are often conducive to cytotoxic activity against cancer cell lines, with chloro groups contributing to this effect. pharmacyjournal.in Halogen substituents have also been linked to anticonvulsant properties. pharmacyjournal.in The combination of different functional groups can lead to a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. pharmacyjournal.inchemistryjournal.net Modifications on the benzothiazole nucleus, such as the strategic placement of chloro and methyl groups, can enhance anticancer activity. nih.gov The following table summarizes the observed influence of specific substituents on the pharmacological activities of benzothiazole derivatives based on various research findings.

| Substituent | Position(s) | Observed Influence on Pharmacological Profile | Reference |

|---|---|---|---|

| Chlorine (-Cl) | C2 | Elevated antifungal activity | ijper.org |

| Chlorine (-Cl) | C5 | Can shift functional profile at dopamine receptors | acs.org |

| Chlorine (-Cl) | C6 | Associated with significant anticancer and anti-inflammatory activity | nih.gov |

| Chlorine (-Cl) | General | Increases lipophilicity, enhances membrane permeability, and can provide anticonvulsant properties | researchgate.netpharmacyjournal.in |

| Methyl (-CH3) | General | Can shift functional profile at dopamine receptors through steric and electronic effects | acs.org |

| Nitro (-NO2) | C2 or C3 of Phenyl Ring | Decline in antifungal property | ijper.org |

| Amino (-NH2) | C2 | Often studied for central muscle relaxant and anticancer properties | chemistryjournal.net |

| Hydroxyl (-OH) | C6 | Can play an important role in the activity of certain benzothiazole-guanidinopropanoic acid conjugates | ijper.org |

Investigation of Specific Biological Targets (e.g., DNA Gyrase B, Aldose Reductase, DprE1)

The benzothiazole scaffold has been identified as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets. Advanced mechanistic studies have focused on specific enzymes that are critical in disease pathogenesis, such as DNA Gyrase B, Aldose Reductase, and DprE1.

DNA Gyrase B

Bacterial DNA gyrase is a validated target for the development of novel antibacterial agents. nih.gov The B subunit (GyrB) contains the ATP-binding site, and its inhibition disrupts DNA replication, leading to bacterial cell death. Benzothiazole-based compounds have been developed as potent ATP-competitive inhibitors of GyrB. acs.org Structural studies reveal that the benzothiazole scaffold can form a crucial cation-π stacking interaction with an arginine residue (Arg76) in the active site. nih.gov The substituents on the benzothiazole ring are critical for potency and spectrum of activity. For instance, the replacement of a 4,5-dibromo-1H-pyrrole moiety with a 3,4-dichloro-5-methyl-1H-pyrrole group attached to the benzothiazole core introduced potent inhibitory activity against S. aureus gyrase and E. coli topo IV, which was absent in the dibromo analogue. acs.org The smaller chlorine atoms were proposed to fit better into the hydrophobic pockets of these enzymes. nih.gov The crystal structure of a benzothiazole inhibitor bound to E. coli GyrB showed the 3,4-dichloro-5-methyl-1H-pyrrole moiety occupying the adenine-binding pocket, forming key hydrogen bonds and hydrophobic interactions. nih.govacs.org

Aldose Reductase

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. nih.govunits.it The overactivation of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. units.it Consequently, aldose reductase inhibitors (ARIs) are a major focus for therapeutic intervention. A working hypothesis that the aldose reductase enzyme has a specific binding site with high affinity for benzothiazoles led to the design of potent inhibitors. nih.gov This resulted in the development of Zopolrestat, a potent ARI containing a 5-(trifluoromethyl)-benzothiazole core. nih.gov The benzothiazole moiety is crucial for the potent inhibitory activity of this class of compounds. SAR studies have inferred that substitution at the C5 position of the benzothiazole ring is particularly important for generating potent aldose reductase inhibitors. researchgate.net

DprE1

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. nih.govvlifesciences.com The benzothiazole scaffold has been incorporated into DprE1 inhibitors. researchgate.net While many potent inhibitors, like the benzothiazinones (BTZs), are nitroaromatic compounds that form a covalent bond with a cysteine residue in the enzyme's active site, research has also explored non-covalent, non-nitro benzothiazole derivatives. nih.govnih.gov Molecular docking studies suggest that the benzothiazole moiety of these inhibitors is primarily involved in hydrophobic and van der Waals interactions with residues in the DprE1 binding site. researchgate.net A structure-based drug discovery approach has led to the design of benzothiazolylpyrimidine-5-carboxamides as selective DprE1 inhibitors, further highlighting the versatility of the benzothiazole core in targeting this critical enzyme. nih.gov

Comparative Analysis with Other Benzothiazole Scaffolds and Related Heterocycles

The biological activity of this compound can be contextualized by comparing its structural features with other benzothiazole scaffolds and related heterocyclic systems. Such comparative analyses are fundamental to understanding structure-activity relationships and guiding the design of more potent and selective therapeutic agents.

Within the benzothiazole class, altering the substitution pattern leads to vastly different pharmacological profiles. For instance, 2-aminobenzothiazoles were initially explored as central muscle relaxants, and their derivatives are now widely studied for anticancer properties. chemistryjournal.net This contrasts with benzothiazoles designed as enzyme inhibitors, where substitutions are optimized for binding to a specific active site, such as the dichloro-methyl-pyrrole substitutions in DNA gyrase inhibitors. acs.org The electronic nature of the C2 substituent is particularly influential; an amino group provides a hydrogen-bonding donor, whereas a chlorine atom acts as a hydrophobic, electron-withdrawing substituent.

Furthermore, the benzothiazole nucleus is often hybridized with other heterocyclic rings, such as 1,3,4-thiadiazole (B1197879) or pyrimidine (B1678525), to create novel chemical entities with enhanced or synergistic biological activities. researchgate.netresearchgate.net For example, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antiviral and antibacterial activities. researchgate.net Similarly, pyrimido[2,1-b]benzothiazoles, formed by fusing a pyrimidine ring to the benzothiazole core, represent another class of biologically active compounds. researchgate.net These comparisons underscore that while the benzothiazole core is a potent pharmacophore, its ultimate biological function is intricately modulated by its substitution pattern and its combination with other cyclic systems.

Applications of 2,5 Dichloro 4 Methyl 1,3 Benzothiazole in Specialized Fields

Building Blocks in Medicinal Chemistry

The benzothiazole (B30560) ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a cornerstone in the field of medicinal chemistry. researchgate.net Its derivatives are recognized for a wide spectrum of biological activities, making the scaffold a frequent target for synthetic chemists aiming to develop new therapeutic agents. nih.govnih.gov The inherent properties of the benzothiazole nucleus, combined with the versatility of substituting at various positions, allow for the fine-tuning of pharmacological profiles. nih.gov

Precursors for Pharmacologically Active Compound Synthesis

Compounds like 2,5-Dichloro-4-methyl-1,3-benzothiazole serve as crucial starting materials or intermediates in the synthesis of more complex molecules. The chlorine and methyl groups on the benzene ring, and the potential for substitution at the 2-position of the thiazole ring, provide reactive sites for building larger, more functionally diverse compounds. ijper.org The synthesis of benzothiazole derivatives often involves methods like the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or other carbonyl-containing substances. mdpi.com This adaptability makes the benzothiazole core a fundamental component for creating libraries of compounds for drug screening and development. ijper.org

Development of Antimicrobial Agents

The benzothiazole scaffold is a key pharmacophore in the development of new antimicrobial agents to combat pathogenic bacteria and fungi. mdpi.com Researchers have synthesized numerous benzothiazole derivatives and evaluated their efficacy against a range of microorganisms, demonstrating the therapeutic potential of this chemical class. nih.govresearchgate.net

Several studies have highlighted derivatives with potent activity. For instance, benzothiazole-based thiazolidinones have shown promising results, with some compounds exhibiting greater activity than the antibiotic ampicillin (B1664943) against certain bacterial strains. mdpi.com The introduction of specific substituents, such as dichloro-phenyl moieties or methoxy (B1213986) thiophene (B33073) groups, has been shown to enhance antibacterial action. nih.gov Similarly, the fusion of benzothiazole with other heterocyclic rings like triazoles or pyrimidines has yielded compounds with significant antimicrobial properties. researchgate.net

Table 1: Research Findings on Antimicrobial Benzothiazole Derivatives

| Compound Class | Specific Derivative Example | Target Organism(s) | Key Finding | Citation(s) |

|---|---|---|---|---|

| Thiazolidinone Hybrids | 6-Cl substituted benzothiazolylthiazolidin-4-one | S. aureus, MRSA, E. coli | Showed a 2.5-fold improvement in activity against resistant strains. | nih.gov |

| Dichloropyrazole Hybrids | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-7-(methoxythiophen-3-yl)benzothiazole-5-carboxylic acid | Gram-positive & Gram-negative bacteria | Better inhibitory activity (MIC = 0.0156–4 µg/mL) compared to novobiocin. | nih.gov |